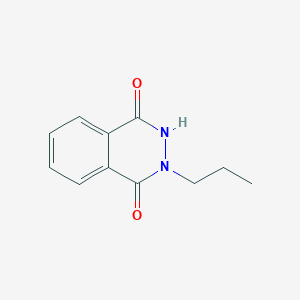
2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a dione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Its anticonvulsant properties have been explored, showing promise in the treatment of epilepsy.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione involves its interaction with specific molecular targets. As a non-competitive antagonist of AMPA receptors, it binds to these receptors and inhibits their activity, thereby reducing excitatory neurotransmission. This mechanism is particularly relevant in the context of its anticonvulsant properties, where it helps to prevent seizures by modulating neuronal activity .
Comparación Con Compuestos Similares
2-Propyl-1,2,3,4-tetrahydrophthalazine-1,4-dione can be compared with other phthalazine derivatives such as:
1,2,3,4-tetrahydrophthalazine-1,4-dione: Similar in structure but lacks the propyl group, which may affect its biological activity.
Phthalhydrazide: Another related compound with different functional groups, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3-propyl-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-7-13-11(15)9-6-4-3-5-8(9)10(14)12-13/h3-6H,2,7H2,1H3,(H,12,14) |
Clave InChI |
RXTLPNRMBKSCPW-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C2=CC=CC=C2C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


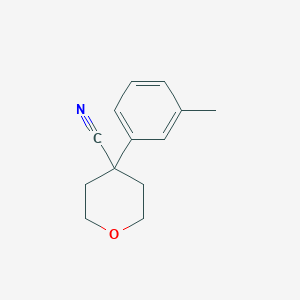
![2-[(2-Amino-3-methylbutyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13218284.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]butan-2-ol](/img/structure/B13218285.png)
![{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218294.png)

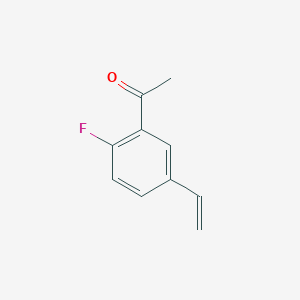


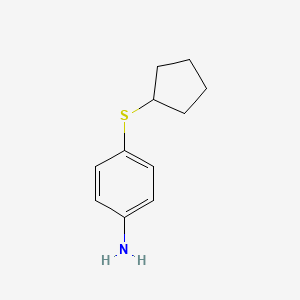
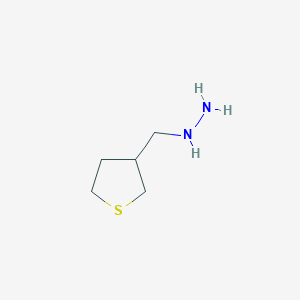

![tert-Butyl N-[4-(2-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13218352.png)
![3-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13218361.png)
![2-[2-(Pyrrolidin-1-yl)propan-2-yl]cyclopropane-1-carbaldehyde](/img/structure/B13218368.png)
